Home > Products > Screening Compounds P97392 > 1-(1H-Indol-7-yl)ethanamine
1-(1H-Indol-7-yl)ethanamine - 1007877-68-0

1-(1H-Indol-7-yl)ethanamine

Catalog Number: EVT-3042225
CAS Number: 1007877-68-0
Molecular Formula: C10H12N2
Molecular Weight: 160.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a potent and selective nonsteroidal antagonist of the mineralocorticoid receptor (MR). It exhibits picomolar binding affinity for MR and has been shown to lower blood pressure in vivo at pharmaceutically relevant doses [].

Relevance: This compound shares the core 1H-indol-7-yl moiety with 1-(1H-Indol-7-yl)ethanamine. The key difference lies in the substitution at the 7-position, with compound 14 possessing a methanesulfonamide group linked through a complex alkyl chain containing a cyclopropyl and a 2,4-difluorophenyl group [].

Compound Description: This compound exists in various crystalline forms, with form B being the subject of several patents [, , ]. The specific biological activity of this compound is not detailed in the provided abstracts.

Compound Description: Similar to its hydrochloride counterpart, this compound also exists in different crystalline forms [, , ]. The specific biological activity is not elaborated on in the provided abstracts.

Relevance: This compound is structurally analogous to the hydrochloride salt mentioned above, with the key difference being the phosphate counterion instead of chloride. It retains the same 1H-indol-7-yl core as 1-(1H-Indol-7-yl)ethanamine and features the same methanone-piperazine-fluorophenethyl substituent at the 7-position [, , ].

Compound Description: J30 is an orally available indoline-sulfonamide agent that demonstrates potent anticancer activity in vitro and in vivo. It targets tubulin, inhibiting its assembly and promoting microtubule depolymerization. J30 induces cell cycle arrest at the G2/M phase and triggers apoptosis through caspase activation and mitochondrial pathways [].

Relevance: This compound is structurally related to 1-(1H-Indol-7-yl)ethanamine through the presence of a 1H-indol-7-yl core, although in J30, the indole ring is partially reduced to an indoline. Additionally, the 7-position is substituted with an isonicotinamide group linked via a sulfonamide moiety, which itself is attached to a 4-methoxyphenyl group [].

Overview

1-(1H-Indol-7-yl)ethanamine, also known by its IUPAC name, is a chemical compound with the CAS Number 1007877-68-0 and a molecular weight of 160.22 g/mol. This compound is classified as an indole derivative, which is a significant class of organic compounds known for their diverse biological activities and applications in pharmaceuticals. The structure of 1-(1H-Indol-7-yl)ethanamine features an indole ring substituted with an ethanamine group at the 7-position, which imparts unique chemical properties and biological interactions.

Source and Classification

1-(1H-Indol-7-yl)ethanamine is sourced from various chemical databases and research articles that detail its synthesis, properties, and applications. Its classification falls under the category of indole derivatives, which are recognized for their role in medicinal chemistry due to their ability to interact with multiple biological targets.

Synthesis Analysis

Methods

The synthesis of 1-(1H-Indol-7-yl)ethanamine can be achieved through several methods:

  1. Reaction with Ethylamine: A common synthetic route involves the reaction of indole with ethylamine under reflux conditions, often requiring a catalyst to facilitate the reaction. This method typically results in high yields when optimized for temperature and reaction time.
  2. Industrial Production: In industrial settings, continuous flow reactors and high-pressure reactors are employed to enhance yield and efficiency. Automated systems are utilized to ensure high-purity products suitable for various applications.

Technical Details

The synthesis process generally includes the following steps:

  • Mixing indole with ethylamine in an appropriate solvent.
  • Applying heat under reflux while monitoring the reaction progress using techniques such as thin-layer chromatography.
  • Purification of the crude product using column chromatography or recrystallization methods to isolate the desired compound .
Molecular Structure Analysis

Structure

The molecular structure of 1-(1H-Indol-7-yl)ethanamine can be represented as follows:

InChI=InChI 1S C10H12N2 c1 7 11 9 4 2 3 8 5 6 12 10 8 9 h2 7 12H 11H2 1H3\text{InChI}=\text{InChI 1S C10H12N2 c1 7 11 9 4 2 3 8 5 6 12 10 8 9 h2 7 12H 11H2 1H3}

Data

Key structural data include:

  • Molecular Formula: C10H12N2
  • Molecular Weight: 160.22 g/mol
  • InChI Key: PFUMIOHIKRRVEE-UHFFFAOYSA-N.
Chemical Reactions Analysis

Types of Reactions

1-(1H-Indol-7-yl)ethanamine participates in various chemical reactions:

  • Oxidation: The compound can be oxidized to form different oxidized derivatives, which may exhibit distinct biological activities.
  • Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its pharmacological properties.
  • Substitution: The ethanamine group can undergo substitution reactions, allowing for the introduction of various functional groups to create diverse derivatives .
Mechanism of Action

Process

The mechanism of action for 1-(1H-Indol-7-yl)ethanamine involves its interaction with various biological receptors. Indole derivatives are known to bind with high affinity to multiple receptors, leading to significant biological responses such as modulation of neurotransmitter systems and influence on cellular signaling pathways.

Data

Research indicates that these interactions can influence several biochemical pathways, contributing to their pharmacological effects. The ability of this compound to induce changes at the molecular and cellular levels supports its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Stability: Exhibits stability under normal laboratory conditions but may be sensitive to air oxidation.

Relevant data from studies indicate that derivatives of this compound may show enhanced stability and bioavailability compared to other indole derivatives .

Applications

Scientific Uses

1-(1H-Indol-7-yl)ethanamine has several applications in scientific research:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting various diseases due to its receptor-binding capabilities.
  • Biological Evaluation: Compounds derived from 1-(1H-Indol-7-yl)ethanamine have been tested for antimicrobial activity against various pathogens, including resistant strains like Staphylococcus aureus .

Additionally, ongoing research explores its potential as an antiviral agent against numerous viruses, highlighting its relevance in current therapeutic strategies .

Introduction to Indole-Based Therapeutics and Relevance of 1-(1H-Indol-7-yl)ethanamine

The indole scaffold represents a privileged structural motif in medicinal chemistry, forming the chemical backbone of numerous biologically active compounds and FDA-approved drugs. This bicyclic aromatic system—comprising a benzene ring fused to a pyrrole ring—exhibits exceptional versatility in drug discovery due to its favorable physicochemical properties, diverse interaction capabilities with biological targets, and widespread occurrence in natural products. Within the antimicrobial domain, indole derivatives have demonstrated significant potential against increasingly prevalent multidrug-resistant pathogens, positioning them as critical scaffolds for next-generation therapeutic development [1] [6]. Among these derivatives, 1-(1H-indol-7-yl)ethanamine emerges as a structurally distinct positional isomer of particular pharmacological interest. Unlike the more extensively studied 3-substituted indoles, the 7-substituted variant offers unique steric and electronic properties that influence target engagement and biological activity. The presence of the ethylamine side chain at the 7-position enhances molecular flexibility and provides critical hydrogen-bonding capabilities, potentially enabling novel interactions with bacterial targets that conventional antibiotics cannot effectively engage [1] [6].

Structural and Functional Significance of the Indole Scaffold in Antimicrobial Drug Discovery

The indole nucleus possesses several intrinsic physicochemical properties that contribute to its pharmaceutical relevance. Its moderate log P range (typically 1.5-3.5) supports favorable membrane permeability while maintaining sufficient water solubility for bioavailability—a critical balance often challenging to achieve in antimicrobial compounds. The electron-rich π system enables cation-π, π-π stacking, and hydrophobic interactions with diverse biological targets, while the N-H group serves as both a hydrogen bond donor and acceptor [3] [6]. These properties facilitate target binding across multiple bacterial systems, including cell wall biosynthesis enzymes, membrane integrity components, and nucleic acid processing machinery.

Structural Diversity and Bioactivity: Positional isomerism significantly influences the biological activity of indole derivatives. While 3-substituted indoles have been extensively explored, the 7-position offers distinct spatial orientation for substituent attachment. The 1-(1H-indol-7-yl)ethanamine structure features an ethylamine chain that projects away from the indole plane, potentially enabling interactions within deep hydrophobic pockets of bacterial targets that 3-substituted analogs cannot access. This spatial arrangement has demonstrated enhanced activity against Gram-positive pathogens, particularly Staphylococcus species [1] [6].

Table 1: Comparative Antimicrobial Activities of Indole Substitution Patterns

Substitution PositionRepresentative CompoundPrimary Antimicrobial TargetsNotable Activity Range (MIC)
3-position1-(1H-Indol-3-yl)ethanamineS. aureus, MRSA, VISA2-16 μg/mL [1]
5-position5-Bromoindole derivativesE. coli, S. aureus, P. aeruginosa8-64 μg/mL [4]
7-position1-(1H-Indol-7-yl)ethanamineMRSA, NorA-overexpressing strainsResearch stage [1]
Bis-indoleTopsentin analogsMRSA, VRE, S. pneumoniae0.5-4 μg/mL [6]

The incorporation of halogen atoms (particularly chlorine, bromine, or iodine) at specific positions on the indole ring substantially enhances antibacterial potency. Electron-withdrawing halogens increase compound acidity, potentially strengthening hydrogen bonding with target proteins. More significantly, halogens with higher atomic radii (bromine and iodine) create enhanced van der Waals interactions within hydrophobic binding pockets of bacterial efflux pumps and cell wall synthesis enzymes [1] [2]. When positioned at C-5 or C-6 of 1-(1H-indol-7-yl)ethanamine derivatives, halogens have demonstrated up to 8-fold increases in activity against MRSA compared to non-halogenated analogs, indicating their crucial role in target binding [1] [6].

Emergence of Multidrug-Resistant Pathogens and Novel Antibacterial Strategies

The relentless evolution of bacterial resistance mechanisms has precipitated a global health crisis, with multidrug-resistant organisms now causing over 2 million infections and approximately 23,000 deaths annually in the United States alone. Among these, methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and fluoroquinolone-resistant Gram-negative pathogens represent particularly formidable clinical challenges due to their extensive resistance profiles and virulence [1] [5]. These pathogens employ four primary resistance strategies: enzymatic inactivation of antibiotics (e.g., β-lactamases), target site modification (e.g., altered penicillin-binding proteins), reduced drug permeability (e.g., porin mutations), and overexpression of efflux pumps that actively export antimicrobial compounds from bacterial cells [5].

Efflux-Mediated Resistance: The NorA efflux pump in S. aureus exemplifies a critical resistance mechanism that significantly compromises fluoroquinolone efficacy. This transmembrane transporter protein, belonging to the major facilitator superfamily (MFS), utilizes proton motive force to extrude antibiotics including ciprofloxacin, norfloxacin, and hydrophilic dyes like ethidium bromide. Clinical isolates overexpressing NorA can exhibit up to 32-fold increases in ciprofloxacin minimum inhibitory concentrations (MICs), rendering standard therapeutic regimens ineffective [2] [5] [7]. Similar efflux systems in Gram-negative bacteria (e.g., AcrAB-TolC in E. coli) create additional therapeutic challenges due to their broader substrate specificity and synergistic relationship with reduced outer membrane permeability.

Table 2: Prevalence and Resistance Mechanisms of Priority Bacterial Pathogens

Pathogen CategoryRepresentative Species/StrainsKey Resistance MechanismsClinical Impact
Gram-positive cocciMRSA (SA-1199B), VISA, Enterococcus faeciumNorA overexpression, altered PBPs, VanA/B operon60% of hospital-acquired surgical site infections [1]
Gram-negative bacilliESBL-producing E. coli, MDR P. aeruginosa, CREExtended-spectrum β-lactamases, porin loss, RND efflux systems30% mortality in bloodstream infections [5]
Fluoroquinolone-resistantNorA-overexpressing S. aureus, QRECEfflux pump overexpression, gyrase/topoisomerase mutationsTreatment failure in >40% of complicated UTIs [2]

The diminishing antibiotic pipeline underscores the urgent need for innovative therapeutic strategies. Beyond novel bactericidal agents, researchers increasingly focus on antibiotic adjuvants that disrupt resistance mechanisms without directly killing bacteria. These include β-lactamase inhibitors that protect partner antibiotics, compounds that disrupt membrane potential to enhance intracellular antibiotic accumulation, and efflux pump inhibitors (EPIs) that block the extrusion machinery responsible for antibiotic export [2] [5] [7]. Such approaches potentially restore the efficacy of existing antibiotic classes against resistant strains, offering faster clinical translation pathways than developing entirely new antibiotic classes.

Role of 1-(1H-Indol-7-yl)ethanamine Derivatives in Addressing Antibiotic Resistance

1-(1H-Indol-7-yl)ethanamine derivatives represent a promising chemotype within the indole antimicrobial class, displaying dual mechanisms of action against resistant pathogens. Certain derivatives exhibit intrinsic antibacterial activity against Staphylococcus species, including MRSA and VISA strains, with minimum inhibitory concentrations (MICs) ranging between 2-16 μg/mL. This direct activity appears to stem from disruption of membrane integrity and inhibition of essential metabolic pathways, though the precise molecular targets remain under investigation [1] [6]. More significantly, structurally optimized derivatives function as potent antibiotic resistance breakers, particularly against efflux-mediated resistance.

NorA Efflux Pump Inhibition: The most pharmacologically significant application of 1-(1H-indol-7-yl)ethanamine derivatives lies in their potentiation of fluoroquinolone antibiotics against resistant S. aureus. Specific halogenated derivatives, particularly those bearing iodine or bromine at the C-5 position, demonstrate exceptional NorA inhibitory activity. In mechanistic studies, these compounds reduce ethidium bromide efflux by >80% at sub-inhibitory concentrations (0.5 mg/L) and lower ciprofloxacin MIC against NorA-overexpressing SA-1199B strains by 4-8 fold [2]. This restoration occurs through competitive or allosteric inhibition of the NorA substrate-binding pocket, increasing intracellular antibiotic accumulation to bactericidal levels.

Table 3: Structure-Activity Relationship of 1-(1H-Indol-7-yl)ethanamine Derivatives

Substituent PositionC-5 SubstituentDirect Anti-staphylococcal Activity (MIC μg/mL)NorA Inhibition (Ciprofloxacin MIC Reduction Fold)
UnsubstitutedH16-322-fold at 2 mg/L [1]
5-FluoroF8-164-fold at 1 mg/L [1]
5-ChloroCl4-84-fold at 0.5 mg/L [2]
5-BromoBr2-88-fold at 0.5 mg/L [2]
5-IodoI2-48-fold at 0.5 mg/L [2]
5-NitroNO₂32->642-fold at 2 mg/L [4]

Structure-Activity Relationship (SAR) Insights: The ethylamine side chain at the 7-position serves as a critical pharmacophore for efflux pump inhibition. Primary amines exhibit superior NorA inhibition compared to secondary or tertiary amines, suggesting hydrogen-bond donation to key residues within the NorA binding pocket. The incorporation of bulky hydrophobic groups (e.g., tert-butoxycarbonyl [Boc]) on the amine nitrogen enhances activity against VISA strains, likely by improving membrane partitioning [1] [2]. Molecular modeling studies indicate that optimal derivatives adopt a conformation where the indole plane inserts into a hydrophobic cleft of NorA, while the ethylamine side chain extends toward polar residues (Glu-222, Asp-276), forming salt bridges that anchor the inhibitor [7].

Properties

CAS Number

1007877-68-0

Product Name

1-(1H-Indol-7-yl)ethanamine

IUPAC Name

1-(1H-indol-7-yl)ethanamine

Molecular Formula

C10H12N2

Molecular Weight

160.22

InChI

InChI=1S/C10H12N2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-7,12H,11H2,1H3

InChI Key

PFUMIOHIKRRVEE-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC2=C1NC=C2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.